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Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a

pivotal intracellular ion channel predominantly localized to the membranes of late endosomes

and lysosomes.[1] As a member of the TRP superfamily, TRPML1 plays a crucial role in

maintaining lysosomal homeostasis and mediating a variety of cellular processes through the

release of cations from the lysosomal lumen into the cytosol. Its dysfunction is directly linked to

the autosomal recessive lysosomal storage disorder, Mucolipidosis type IV (MLIV), a

neurodegenerative disease characterized by psychomotor impairment and retinal

degeneration.[2] This technical guide provides an in-depth overview of the structure, function,

and regulation of the TRPML1 channel, with a focus on quantitative data, experimental

methodologies, and key signaling pathways.

I. TRPML1 Channel Structure
The TRPML1 channel is a homotetramer, with each subunit comprising six transmembrane

helices (S1-S6) and a pore-forming loop between S5 and S6.[3] Cryo-electron microscopy

(cryo-EM) studies have revealed a unique architecture, including a large luminal domain

between the S1 and S2 segments that is critical for channel regulation.[2][4][5][6]

The overall structure consists of two main components: the transmembrane domain embedded

within the lysosomal membrane and a fenestrated luminal canopy formed by the S1-S2 linker.
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[3] The pore itself is lined by conserved acidic residues that form a selectivity filter and a

luminal Ca2+ blocking site, conferring sensitivity to both luminal pH and calcium levels.[3][7]

Key Structural Features:
Transmembrane Domain: Forms the core of the channel and the ion permeation pathway.

Pore Helices (PH1 and PH2): Contribute to the formation of the selectivity filter.[8]

Luminal Domain: A large, intricate structure that extends into the lysosomal lumen and is

involved in sensing luminal pH and Ca2+.[2][4][5][6]

PI(3,5)P2 Binding Site: Located in the N-terminus, distal from the pore, and is crucial for

channel activation.[3][7][9][10][11][12]

ML-SA1 Binding Site: A hydrophobic cavity formed by residues from pore helix 1 (PH1), S5,

and S6, which allows for allosteric activation of the channel.[8]

II. Function and Physiological Roles
TRPML1 is a non-selective cation channel permeable to Ca2+, Fe2+, Zn2+, Na+, and K+.[13]

[14] Its primary function is to mediate the release of these ions from the lysosome, thereby

influencing a wide range of cellular activities.

Lysosomal Trafficking and Biogenesis: TRPML1-mediated Ca2+ release is essential for the

fusion and fission events that govern the trafficking of vesicles to and from the lysosome.[15]

[16] It is also involved in the regulation of lysosomal biogenesis.

Autophagy: The channel plays a critical role in the late stages of autophagy, specifically in

the fusion of autophagosomes with lysosomes to form autolysosomes.[15]

Lysosomal Exocytosis: TRPML1 activation triggers Ca2+ release that is necessary for the

fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis.

[16][17][18] This is important for cellular clearance and membrane repair.

Nutrient Sensing and mTORC1 Regulation: TRPML1 is involved in the nutrient-sensing

pathway that regulates the activity of the master metabolic regulator mTORC1 at the

lysosomal surface.
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Phagocytosis: The channel is required for the phagocytosis of large particles, such as

apoptotic cells, by providing the necessary membrane through focal exocytosis.[17]

Iron Homeostasis: TRPML1 functions as an iron release channel from endo-lysosomes, and

its dysfunction can lead to impaired cellular iron metabolism.

III. Quantitative Data
Table 1: Ion Selectivity and Conductance of TRPML1

Ion
Permeability
Ratio

Single-
Channel
Conductance
(pS)

Conditions Reference

K+ --- 84.3 - 92.4 Human, pH 4.6 [19]

Na+ --- 80.8 - 82.6 Human, pH 4.6 [19]

Ba2+
>Mn2+>Fe2+=C

a2+=Mg2+
44.6 Human, pH 4.6 [19]

Sr2+ --- 37.2 Human, pH 4.6 [19]

Ca2+ --- 32.5 - 34.4 Human, pH 4.6 [19]

Fe2+ Permeable 32-40
30-105mM Fe2+,

pH 4.6
[19]

Zn2+ Permeable --- --- [14]

Note: Data is often obtained using constitutively active mutants (e.g., V432P) or plasma

membrane-expressed variants (TRPML1-4A) to facilitate measurements.[19]

Table 2: Pharmacological Modulators of TRPML1
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Compound Type EC50 / IC50
Cell Type /
System

pH Reference

ML-SA1 Agonist 9.7 µM

HEK cells

expressing

TRPML1-L/A

4.6 [20]

ML-SA1 Agonist 15.3 µM

HEK cells

expressing

TRPML1-L/A

7.4 [20]

ML-SA1 Agonist ~10 µM

HEK293 cells

expressing

TRPML1

Not Specified [21]

ML-SA5 Agonist 285 nM

Duchenne

Muscular

Dystrophy

(DMD)

myocytes

Not Specified [21][22]

ML-SA5 Agonist ~3.4 µM
HEK293 cells

(Qube384)
7.4 [22]

PI(3,5)P2
Endogenous

Agonist

390 nM (for

Drosophila

TRPML)

Inside-out

plasma

membrane

patches

Not Specified [23]

Verapamil Blocker --- --- --- [24]

Carmofur

Inhibitor of

Acid

Ceramidase

(upstream of

TRPML1

activation)

--- --- --- [24]

IV. Signaling Pathways and Regulation
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The activity of TRPML1 is tightly regulated by a combination of factors, including luminal pH,

luminal Ca2+ concentration, and the cytosolic lipid, phosphatidylinositol 3,5-bisphosphate

(PI(3,5)P2).

PI(3,5)P2-Mediated Activation
PI(3,5)P2 is a key endogenous agonist of TRPML1.[9][10][11][12] It binds to a specific site on

the N-terminus of the channel, leading to a conformational change that promotes channel

opening.[3][7][9][10][11][12] This activation is crucial for TRPML1's role in membrane

trafficking.

PI(3,5)P2 TRPML1
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Efflux
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PI(3,5)P2-mediated activation of TRPML1.

Dual Regulation by Luminal Ca2+ and pH
TRPML1 activity is potentiated by acidic luminal pH, which is characteristic of the lysosomal

environment.[5] Conversely, high concentrations of luminal Ca2+ can inhibit channel activity.[5]

[25] This dual regulation is mediated by the luminal domain, which contains a series of

aspartate residues that act as a Ca2+/pH sensor.[2][5][25] At acidic pH, protonation of these

residues reduces their affinity for Ca2+, thus relieving Ca2+-dependent block and potentiating

channel activity.[5][25]
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Dual regulation of TRPML1 by luminal pH and Ca2+.

TRPML1-Mediated Lysosomal Exocytosis
Activation of TRPML1, either by endogenous ligands or synthetic agonists, leads to a localized

increase in cytosolic Ca2+ near the lysosome. This Ca2+ signal acts as a trigger for the fusion

of the lysosomal membrane with the plasma membrane, resulting in the release of lysosomal

contents into the extracellular space.
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Signaling pathway of TRPML1-mediated lysosomal exocytosis.

V. Experimental Protocols
Whole-Lysosome Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity from isolated

lysosomes.

1. Lysosome Enlargement and Isolation:
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Culture cells (e.g., HEK293T cells overexpressing TRPML1) to 70-80% confluency.

Incubate cells with 1 µM Vacuolin-1 for at least 2 hours to induce the enlargement of endo-

lysosomes.[26]

Briefly incubate cells with Neutral Red to visualize the acidic lysosomal compartments.[26]

Harvest the cells and resuspend them in a hypotonic solution.

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge

needle.

Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 25,000 x g) to

pellet the lysosomes.[27]

Resuspend the lysosomal pellet in a suitable buffer for patch-clamp recording.[27]

2. Patch-Clamp Recording:

Use a patch-clamp amplifier and data acquisition system.

Use borosilicate glass pipettes with a tip diameter of ~1 µm.

Add the isolated lysosome suspension to the recording chamber.

Establish a high-resistance seal (>1 GΩ) between the pipette tip and the membrane of an

isolated lysosome.

Apply a brief pulse of suction to rupture the lysosomal membrane and achieve the whole-

lysosome configuration.

Hold the lysosomal membrane at a holding potential of 0 mV.

Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit TRPML1 currents.
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Record baseline currents and then apply agonists or inhibitors to the bath solution (cytosolic

side) to measure their effects on channel activity.

Solutions:

Pipette (Luminal) Solution (pH 4.6): 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10

mM MES, 10 mM Glucose. Adjust pH to 4.6 with NaOH.

Bath (Cytosolic) Solution (pH 7.2): 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 1 mM

MgCl2. Adjust pH to 7.2 with KOH.
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Workflow for whole-lysosome patch-clamp electrophysiology.

Lysosomal Calcium Imaging with Fura-2 AM
This method is used to measure changes in cytosolic Ca2+ concentration resulting from

TRPML1-mediated lysosomal Ca2+ release.

1. Cell Preparation and Dye Loading:

Plate cells (e.g., HEK293 cells expressing TRPML1) on glass coverslips and grow to 80-90%

confluency.

Prepare a Fura-2 AM loading solution (1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in

Hanks' Balanced Salt Solution - HBSS).[28][29]

Wash the cells once with HBSS.

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

[21][28][29]

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of

the dye for an additional 15-30 minutes at room temperature.[30]

2. Calcium Imaging:

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope

equipped with a ratiometric imaging system.

Continuously perfuse the cells with HBSS.

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at

~510 nm.

Record a stable baseline fluorescence ratio (F340/F380).

Apply TRPML1 agonists (e.g., ML-SA1) or other stimuli via the perfusion system.

Record the change in the F340/F380 ratio over time, which corresponds to the change in

intracellular Ca2+ concentration.
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Workflow for lysosomal calcium imaging.

Cryo-EM Structure Determination of TRPML1
This workflow outlines the major steps involved in determining the high-resolution structure of

TRPML1 using single-particle cryo-EM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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